Annomuricin A
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLLEWSLYZCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937287 | |
| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167172-78-3, 167355-37-5, 167355-39-7 | |
| Record name | 5-Methyl-3-[2,8,9,13-tetrahydroxy-13-[tetrahydro-5-(1-hydroxytridecyl)-2-furanyl]tridecyl]-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167172-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Annomuricin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167172783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annomuricin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annomuricin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Annomuricin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Natural Occurrence of Annomuricin a
Biogenetic Pathways of Annonaceous Acetogenins (B1209576): Focus on Polyketide Biosynthesis
Annonaceous acetogenins, including Annomuricin A, are biosynthesized through the polyketide pathway. nih.govmdpi.com This pathway is an adaptation of the fatty acid biosynthetic pathway. researchgate.net It is hypothesized that the acetogenins originate from a series of diene, triene, or triene ketone groups that undergo epoxidations and cyclizations. sysrevpharm.org The core tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings, characteristic features of many acetogenins, are thought to be formed through the polyepoxidation of an unconjugated polyene followed by domino cyclizations. nih.gov
The stereochemistry of the final molecule is determined by the configuration of the initial double bonds; trans double bonds typically result in an erythro configuration, while cis double bonds lead to a threo configuration. sysrevpharm.org The direction of epoxidation of the C-19/20 double bond influences whether a cis or trans THF ring is formed. sysrevpharm.org The presence of acetogenins with vicinal diols and/or isolated double bonds along their aliphatic chains provides strong evidence for their polyketide origin. purdue.edu
Distribution and Isolation of this compound from Annona muricata Botanical Sources
This compound is naturally found in plants of the Annonaceae family, most notably Annona muricata, also known as soursop or graviola. researchgate.netnih.gov This evergreen tree is native to the tropical regions of the Americas and is now widely distributed in tropical and subtropical areas across the globe. nih.gov
This compound, along with other acetogenins, has been isolated from various parts of the Annona muricata plant, including the leaves, bark, seeds, roots, and fruits. researchgate.netnih.gov Phytochemical studies have identified over 100 different acetogenins in this plant. researchgate.netnih.gov Specifically, this compound has been isolated from the leaves and pericarp of Annona muricata. nih.gov
Advanced Methodologies for Isolation and Purification of this compound
The isolation and purification of this compound and other Annonaceous acetogenins from plant material typically involve several chromatographic techniques. The classic method begins with successive solvent extractions of the plant material, often starting with an initial alcoholic extract, followed by liquid/liquid partitioning with solvents of increasing polarity. psu.edu
Further separation is achieved using open column chromatography with silica (B1680970) gel as the stationary phase. psu.eduresearchgate.net High-Performance Liquid Chromatography (HPLC) is a crucial tool for separating complex mixtures of acetogenins, including positional isomers and epimers. psu.eduuitm.edu.my Preparative HPLC has been successfully employed for this purpose. psu.edu
Countercurrent Chromatography (CCC) has also proven to be a highly efficient method for isolating acetogenins, allowing for the purification of pure compounds from large quantities of crude extracts and mixtures. psu.edu More recently, chiral HPLC has been utilized for the successful separation of epimeric acetogenins produced through synthesis, a technique that also holds promise for determining the absolute configurations of natural acetogenins. psu.edu
A summary of the isolation and purification techniques is presented below:
| Technique | Description | Application in this compound Isolation |
| Solvent Extraction | Initial extraction from plant material using solvents of varying polarities. | Used to create a crude extract from Annona muricata parts. psu.edu |
| Open Column Chromatography | Separation based on polarity using a solid stationary phase like silica gel. | A common step for the initial fractionation of the crude extract. psu.eduresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of compounds. | Essential for separating isomeric and epimeric acetogenins. psu.edu |
| Preparative HPLC | HPLC on a larger scale to isolate pure compounds. | Used to obtain pure this compound from mixed fractions. psu.edu |
| Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | An efficient method for purifying large amounts of crude extracts. psu.edu |
| Chiral HPLC | Separation of enantiomers. | Used for separating synthetic epimers and has potential for natural product configuration determination. psu.edu |
Molecular Mechanisms of Action of Annomuricin a
Disruption of Cellular Energy Metabolism by Annomuricin A
This compound and related acetogenins (B1209576) fundamentally interfere with cellular energy production, a critical process for cell survival and proliferation. brieflands.combrieflands.com This disruption is primarily achieved by targeting the mitochondrial respiratory chain.
Inhibition of Mitochondrial Complex I (NADH-ubiquinone Oxidoreductase)
This compound, like other annonaceous acetogenins, is a potent inhibitor of Mitochondrial Complex I (NADH-ubiquinone oxidoreductase). researchgate.netdovepress.comjapsonline.complos.org This large multi-subunit enzyme is the first and largest enzyme of the electron transport chain located in the inner mitochondrial membrane. By inhibiting this complex, acetogenins block the oxidation of NADH to NAD+ and the subsequent transfer of electrons to ubiquinone. researchgate.netmdpi.com This action effectively halts the proton pumping mechanism of Complex I, a crucial step in generating the proton gradient necessary for ATP synthesis. mdpi.com The mechanism of action is so significant that it is considered a primary contributor to the cytotoxic effects of this class of compounds. researchgate.net
This compound-Induced Apoptosis Pathways
This compound induces apoptosis, or programmed cell death, primarily through the intrinsic or mitochondrial pathway. This process involves a cascade of molecular events that dismantle the cell in a controlled manner, preventing an inflammatory response.
Activation of Caspase Cascades (Caspase-3, -7, -9)
A central feature of the apoptotic process is the activation of a family of cysteine proteases known as caspases. Research on annomuricin E, a closely related acetogenin (B2873293), demonstrates that it triggers the activation of initiator caspase-9 and the executioner caspases-3 and -7. plos.orgmdpi.comencyclopedia.pubmdpi.com Caspase-9 is activated following its recruitment to the apoptosome, a large protein complex formed in the cytoplasm. plos.orgmdpi.com Once activated, caspase-9 cleaves and activates the effector caspases-3 and -7, which then proceed to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.commdpi.comencyclopedia.pub Studies on various acetogenins confirm the critical role of caspase-3 activation in mediating apoptotic cell death. tandfonline.comnih.gov
Table 1: this compound and Related Acetogenins' Effect on Caspase Activation
| Compound/Extract | Activated Caspases | Cell Line | Finding | Reference |
| Annomuricin E | Caspase-9, Caspase-3/7 | HT-29 (Colon) | Time-dependent activation observed after 12 hours of treatment. | plos.orgmdpi.comencyclopedia.pub |
| A. muricata Leaf Extract | Caspase-9, Caspase-3 | MCF7 (Breast) | Increased expression of caspase-9 and caspase-3 mRNA was observed. | tandfonline.com |
| Annonacin (B1665508) | Caspase-3 | T24 (Bladder) | Cytotoxicity was linked to a caspase-3-related pathway. | researchgate.net |
| A. muricata Leaf Extract | Caspase-3 | COLO-205 (Colorectal) | Enhanced expression of caspase-3 was induced. | mdpi.com |
Modulation of Bcl-2 Family Proteins (Bax Upregulation, Bcl-2 Downregulation)
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. plos.org Annomuricin E has been shown to disrupt this balance by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels. brieflands.complos.orgmdpi.comencyclopedia.pub This shift in the Bax/Bcl-2 ratio is a key event that favors apoptosis. mdpi.comoatext.com The decrease in Bcl-2, an inhibitor of apoptosis, allows for the pro-apoptotic activity of Bax to dominate, ultimately leading to the permeabilization of the mitochondrial outer membrane. mdpi.comtandfonline.com Molecular modeling studies also suggest that acetogenins like this compound can bind strongly to anti-apoptotic proteins such as Bcl-xL, another Bcl-2 family member, potentially inhibiting their function and promoting apoptosis. dovepress.comresearchgate.net
Table 2: Modulation of Bcl-2 Family Proteins by Annomuricin Analogs
| Compound | Effect | Protein | Cell Line/Model | Reference |
| Annomuricin E | Upregulation | Bax | HT-29 (Colon) | plos.orgmdpi.comencyclopedia.pub |
| Annomuricin E | Downregulation | Bcl-2 | HT-29 (Colon) | plos.orgmdpi.comencyclopedia.pub |
| A. muricata Extract | Downregulation | Bcl-2 | MCF7 (Breast) | tandfonline.com |
| This compound | Potential Inhibitor | Bcl-xL | In silico study | dovepress.comresearchgate.net |
Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release
The upregulation of Bax and downregulation of Bcl-2 culminates in Mitochondrial Outer Membrane Permeabilization (MOMP). plos.orgmdpi.comebi.ac.ukunige.ch Bax proteins translocate to the outer mitochondrial membrane, where they form pores, compromising its integrity. plos.orgunige.ch This permeabilization is considered the "point of no return" in the apoptotic cascade. wikipedia.orgnih.gov It allows for the release of pro-apoptotic factors normally sequestered in the mitochondrial intermembrane space into the cytosol. plos.orgunige.ch
A critical factor released is cytochrome c. japsonline.commdpi.comencyclopedia.pub Studies demonstrate that treatment with annomuricin E leads to a significant dissipation of the mitochondrial membrane potential, followed by the leakage of cytochrome c from the mitochondria into the cytosol. plos.orgmdpi.comencyclopedia.pub Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the activation of caspase-9, thereby linking the events at the mitochondria to the execution phase of apoptosis. plos.orgmdpi.comwikipedia.org
Cell Cycle Perturbation by this compound
A fundamental strategy in cancer therapy is the disruption of the cell cycle in malignant cells to halt their uncontrolled proliferation. Annonaceous acetogenins have demonstrated the ability to interfere with this process, leading to cell cycle arrest. mjpharm.org
This compound is implicated in the disruption of the cancer cell cycle, a mechanism characteristic of acetogenins from Annona muricata. mjpharm.orgcabidigitallibrary.org Extracts from the plant have been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, including breast, lung, and colon cancer cells. nih.govencyclopedia.pubmdpi.comdovepress.com This halt in the G0/G1 phase prevents the cell from entering the S phase (DNA synthesis), thereby inhibiting proliferation. encyclopedia.pubmdpi.com For instance, another acetogenin, Annomuricin E, was specifically shown to cause G1 cell cycle arrest in HT-29 colorectal cancer cells. cabidigitallibrary.orgmdpi.comherbmedpharmacol.com While this is a recognized mechanism for the acetogenin class, direct experimental studies detailing the specific effect of isolated this compound on cell cycle progression are an area for further investigation.
The progression through the cell cycle is tightly controlled by a family of proteins called cyclins and their associated cyclin-dependent kinases (CDKs). mdpi.comkhanacademy.org The G1 phase, in particular, is governed by the activity of G1-phase cyclins, such as Cyclin D1, which complexes with CDK4 and CDK6. mdpi.comimmunologyresearchjournal.com Extracts from Annona muricata have been observed to downregulate the expression of Cyclin D1, which is a key event leading to G1 arrest. dovepress.com Similarly, the related acetogenin Annonacin has been reported to decrease the expression of Cyclin D1. mdpi.com By inhibiting these crucial regulatory proteins, the cell is prevented from passing the G1 checkpoint. dovepress.com The specific interactions of this compound with these cell cycle regulatory proteins remain to be fully elucidated.
Modulation of Cellular Signaling Pathways
This compound is believed to exert its effects by interfering with critical signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and adaptation to the tumor microenvironment.
The PI3K/Akt and ERK (extracellular signal-regulated kinase) pathways are crucial signaling cascades that regulate cell proliferation and survival. nih.govencyclopedia.pub In many cancers, these pathways are constitutively active, driving tumor growth. nih.gov Extracts from Annona muricata have been shown to suppress the activation of both the PI3K/Akt and ERK pathways in pancreatic cancer cells. nih.govencyclopedia.pub This inhibition is a significant part of the plant's anticancer mechanism. dovepress.comnih.govencyclopedia.pub For example, the acetogenin Annonacin demonstrated a more potent downregulation of AKT and ERK expression than curcumin (B1669340) in one study. herbmedpharmacol.com The inhibition of these survival pathways contributes to the cytotoxic effects observed with A. muricata extracts. nih.govencyclopedia.pub
Hypoxia, or low oxygen level, is a common feature of solid tumors that promotes cancer progression and metastasis through the activation of Hypoxia-Inducible Factor 1 alpha (HIF-1α). proquest.combiomedpharmajournal.org HIF-1α is a transcription factor that controls genes involved in angiogenesis, metabolic adaptation, and cell survival. biomedpharmajournal.org Consequently, inhibiting HIF-1α is a promising strategy for cancer therapy. proquest.combiomedpharmajournal.org
In silico studies have been conducted to investigate the potential of acetogenins from Annona muricata, including this compound, as HIF-1α inhibitors. proquest.comresearchgate.net In one molecular docking study, this compound was evaluated for its ability to bind to the HIF-1α protein. researchgate.netresearchgate.netmedwinpublishers.com The study calculated the binding energies of several acetogenins, providing a basis for their potential inhibitory action. medwinpublishers.com
| Compound | Target Protein | Lowest Binding Energy (kcal/mol) | Study Type | Reference |
|---|---|---|---|---|
| This compound | HIF-1α | -6.1 | Molecular Docking | medwinpublishers.com |
These computational results suggest that this compound has the potential to interact with and inhibit the HIF-1α pathway, although experimental validation in vitro and in vivo is required to confirm this mechanism. proquest.comresearchgate.net
Other Mechanistic Contributions
A primary mechanism of action attributed to the class of annonaceous acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.gov This inhibition blocks the production of ATP, depriving cancer cells of the high energy supply they require for rapid proliferation, which ultimately leads to cell death. nih.gov
Furthermore, related acetogenins like Annomuricin E have been shown to trigger mitochondria-initiated apoptosis. cabidigitallibrary.orgencyclopedia.pubmdpi.com This process involves the disruption of the mitochondrial membrane potential, leading to the leakage of cytochrome c into the cytoplasm. encyclopedia.pubmdpi.comherbmedpharmacol.com This event activates a cascade of caspases (caspase-9 and caspase-3/7), which are enzymes that execute the final stages of apoptosis, or programmed cell death. mjpharm.orgencyclopedia.pubmdpi.com
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|---|
| This compound | A549 | Human Lung Cancer | ED₅₀ | 0.33 | nih.gov |
| This compound | MCF-7 | Human Breast Carcinoma | ED₅₀ | >1.0 | nih.gov |
| This compound | HT-29 | Human Colon Adenocarcinoma | ED₅₀ | >1.0 | nih.gov |
Generation of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive molecules and free radicals, such as superoxide (B77818) and hydrogen peroxide, that are natural byproducts of cellular metabolism. bioline.org.br While essential in small amounts for cell signaling, excessive levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis. bioline.org.br Many chemotherapeutic agents leverage this by inducing high levels of ROS in cancer cells.
The role of Annona muricata acetogenins in ROS generation appears to be multifaceted and potentially cell-type dependent. Some studies indicate that acetogenins can induce apoptosis by increasing the formation of ROS. encyclopedia.pub For instance, the closely related acetogenin, Annomuricin E, has been shown to cause an excessive accumulation of ROS, which in turn induces apoptosis in colorectal cancer cells (HT-29 and HCT-116). mdpi.comencyclopedia.pub This increase in oxidative stress is linked to the disruption of mitochondrial function, a key event in the intrinsic apoptotic pathway. mdpi.comencyclopedia.pub
Conversely, other studies have reported that extracts from A. muricata can lead to a reduction in ROS generation in certain cell lines, such as human leukemia HL-60 cells. encyclopedia.pubnih.gov This suggests that the effect of these compounds on cellular redox balance may vary based on the specific acetogenin, its concentration, and the metabolic state of the target cell. While direct evidence for this compound's effect on ROS is not extensively detailed, the findings for Annomuricin E and general acetogenin extracts highlight the induction of oxidative stress as a significant component of their cytotoxic mechanism.
Research Findings on Annomuricin Cytotoxicity
The following table summarizes the cytotoxic activity of this compound and the closely related Annomuricin B against various human cancer cell lines, as demonstrated in scientific studies. The ED₅₀ value represents the concentration at which 50% of the cells are non-viable.
| Compound | Cell Line | Cancer Type | ED₅₀ (µg/mL) |
| This compound | MCF-7 | Human Breast Carcinoma | >1.0 |
| HT-29 | Human Colon Adenocarcinoma | >1.0 | |
| A549 | Human Lung Cancer | 3.30 x 10⁻¹ | |
| Annomuricin B | MCF-7 | Human Breast Carcinoma | >1.0 |
| HT-29 | Human Colon Adenocarcinoma | 4.35 x 10⁻¹ | |
| A549 | Human Lung Cancer | 1.59 x 10⁻¹ | |
| Data sourced from nih.gov |
Mechanistic Insights from Annomuricin E
Detailed mechanistic studies on Annomuricin E, an acetogenin structurally similar to this compound, provide a model for understanding the molecular actions of this compound class.
| Mechanism | Cell Line | Key Findings | Reference |
| Apoptosis Induction | HT-29 | Induced G1 cell cycle arrest and apoptosis. | plos.org |
| HT-29 | Triggered dissipation of mitochondrial membrane potential and cytochrome c leakage. | plos.org | |
| HT-29, HCT-116 | Caused excessive accumulation of ROS-induced apoptosis. | mdpi.comencyclopedia.pub | |
| Protein Regulation | HT-29 | Led to the upregulation of the pro-apoptotic protein Bax. | plos.org |
| HT-29 | Caused the downregulation of the anti-apoptotic protein Bcl-2. | plos.org | |
| Caspase Activation | HT-29 | Activated initiator caspase-9 and executioner caspases-3/7. | plos.org |
Structure Activity Relationship Sar of Annomuricin a and Analogues
Structural Features Influencing Bioactivity within Annonaceous Acetogenins (B1209576)
The remarkable bioactivity of Annonaceous acetogenins is not due to a single molecular characteristic but rather a combination of key structural motifs. researchgate.net These include the tetrahydrofuran (B95107) (THF) ring system, the specific stereochemistry of chiral centers, and the positioning of hydroxyl groups. researchgate.netnih.gov
Significance of the Tetrahydrofuran Ring System
The tetrahydrofuran (THF) ring is a cornerstone of the bioactivity of Annonaceous acetogenins. researchgate.netjst.go.jp These compounds are classified based on the number of THF rings they contain, which typically ranges from one to three. researchgate.netmdpi.com Annomuricin A is a monotetrahydrofuran (mono-THF) acetogenin (B2873293). nih.gov The THF rings, in conjunction with a terminal α,β-unsaturated γ-lactone, are crucial for their inhibitory action against mitochondrial Complex I. researchgate.netjst.go.jpbeilstein-journals.org It is believed that the THF ring moiety acts as an anchor in lipid membranes, which may be related to their potent bioactivities at enzyme-inhibitory sites within mitochondrial and plasma membranes. nih.gov
Generally, the number of THF rings correlates with cytotoxic potency. Bis-tetrahydrofuran (bis-THF) acetogenins often exhibit greater activity than mono-THF acetogenins. mdpi.comresearchgate.net For instance, the separation between the rings in non-adjacent bis-THF acetogenins can influence potency; a separation by more than four carbons may decrease the potency to a level similar to that of a mono-THF acetogenin. core.ac.uk
Stereochemical Determinants of Potency and Selectivity
The precise three-dimensional arrangement of atoms, or stereochemistry, within the acetogenin molecule is a critical determinant of its biological potency and selectivity. mdpi.comgoogle.com Even subtle changes in the stereochemistry of the hydroxyl groups or the THF ring system can lead to significant differences in bioactivity. google.com For example, in muricin A and muricin B, which only differ in the orientation of the hydroxyl group at the C-4 position, muricin A with an (R)-hydroxyl group was found to be 2.5 times more potent against certain cancer cell lines than muricin B with an (S)-form. google.com The relative stereochemistry within the THF ring system is also crucial for activity. jst.go.jp
Role of Hydroxyl Group Positioning
The number and location of hydroxyl (-OH) groups along the long hydrocarbon chain are vital for the bioactivity of Annonaceous acetogenins. researchgate.netnih.govmdpi.com These groups can influence the molecule's polarity and its ability to form hydrogen bonds with target enzymes. scirp.org The presence of hydroxyl groups flanking the THF ring(s) is considered influential on biological activity, and blocking these groups through acetylation has been shown to decrease toxicity. scirp.org The number of hydroxyl groups can also impact potency; for some bis-adjacent-THF acetogenins, those with two substituted hydroxyls showed more potency than compounds with three. nih.gov Conversely, for non-bis-adjacent-THF acetogenins, those with three hydroxyls were more potent than those with four. nih.gov
Comparative SAR Analysis of this compound with Related Annonaceous Acetogenins
Analyzing this compound in the context of its analogues and other acetogenins provides a clearer picture of its structure-activity relationship.
Annomuricin B, C, and E Analogues
This compound is part of a series of C35 mono-THF acetogenins that also includes Annomuricin B and C, all of which possess four hydroxyl groups. nih.gov
This compound has shown toxicity against various human cancer cell lines, including lung cancer (A549). nih.gov
Annomuricin B has also demonstrated toxicity against human cancer cell lines like colon adenocarcinoma (HT-29) and lung cancer (A549). nih.gov
Annomuricin C , along with muricatocin C, both featuring five hydroxyl groups, have exhibited cytotoxicity against human lung (A-549) and breast (MCF-7) cancer cell lines. medwinpublishers.com
Annomuricin E , another analogue, has been shown to inhibit the growth of HT-29 colon cancer cells and induce apoptosis. plos.orgfrontiersin.orgscienceopen.com
A study comparing the effects of this compound, B, and C on PC-3 prostate cancer cells found that at a concentration of 20 μg/mL, they reduced cell viability by 86.0%, 96.9%, and 97.7%, respectively. nih.gov This highlights how subtle structural differences among these analogues can lead to variations in their cytotoxic effects.
Other Monotetrahydrofuran and Bis-tetrahydrofuran Acetogenins
When compared to the broader family of Annonaceous acetogenins, the potency of this compound can be put into perspective.
Mono-THF Acetogenins: The bioactivity within this class is diverse. For example, annonacin (B1665508), a well-studied mono-THF acetogenin, has shown potent cytotoxic activity. nih.govfrontiersin.org The length of the alkyl chain between the THF ring and the lactone ring can also affect potency, with a greater number of carbons sometimes correlating with higher potency. nih.gov
Bis-THF Acetogenins: Compounds with two THF rings, such as asimicin and bullatacin, are often more potent than mono-THF acetogenins. core.ac.ukacs.org Bullatacin, for instance, has demonstrated exceptional cytotoxicity against various human tumor cell lines, sometimes with potencies many times that of standard chemotherapeutic agents like adriamycin. acs.orgnih.gov The arrangement of the THF rings (adjacent vs. non-adjacent) and the stereochemistry of the entire molecule are critical factors governing this high potency. core.ac.uknih.gov
The comparative data underscores that while mono-THF acetogenins like this compound are potent, the presence of a second THF ring, as seen in compounds like bullatacin, often leads to a significant enhancement of cytotoxic activity.
Computational Approaches in SAR Elucidation
Computational methods are integral to modern drug discovery, offering powerful tools to investigate the structure-activity relationships (SAR) of natural products like this compound. These in silico techniques provide deep insights into molecular interactions, guide the synthesis of more potent analogues, and predict biological activities, thereby accelerating research and development.
Molecular Docking Studies for Target Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. thepharmajournal.com This method is crucial for elucidating the binding mode of this compound to its biological targets and estimating the strength of the interaction, often expressed as a binding affinity or docking score. thepharmajournal.comnih.govopenreview.net
Several studies have employed molecular docking to investigate the interaction of this compound with various protein targets implicated in cancer. For instance, docking studies on the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family revealed that this compound, along with other acetogenins, exhibited strong binding interactions, particularly with B-cell lymphoma extra-large (Bcl-Xl). dovepress.comnih.gov Analysis of the binding pose showed that this compound fits into the hydrophobic binding groove of Bcl-Xl, forming six hydrogen bonds and numerous hydrophobic interactions with critical amino acid residues. nih.gov
Similarly, the potential of this compound as an anti-cancer agent targeting the estrogen receptor (ERα) has been explored. thepharmajournal.com Docking analyses showed encouraging results in terms of binding energy and inhibition constants, suggesting its potential to interfere with ERα-mediated cancer cell proliferation. thepharmajournal.com Other research has investigated its binding to targets such as Cyclin-Dependent Kinase 2 (CDK2) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), further expanding the understanding of its multi-target inhibitory profile. benthamdirect.comresearchgate.net However, in some cases, the large and flexible structure of this compound can present challenges; for example, one study found it was too large to be accommodated in the binding pocket of E. coli enoyl acyl carrier protein reductase. jocpr.com
These studies collectively highlight the utility of molecular docking in identifying potential targets for this compound and providing a structural basis for its observed biological activities.
Table 1: Summary of Molecular Docking Studies for this compound This table is interactive. Click on headers to sort.
| Target Protein | Organism/Disease | Key Findings & Binding Score | Interacting Residues | Reference(s) |
|---|---|---|---|---|
| B-cell lymphoma extra-large (Bcl-Xl) | Cancer | Showed strong binding interactions and high docking scores compared to other Bcl-2 family proteins. dovepress.comnih.gov Initial GlideScore improved significantly after MD simulations to -19.15 kcal/mol. dovepress.comnih.gov | Interacted with residues in the P2 and P4 hydrophobic pockets, including Glu96, Tyr101, Ser106, Asp107, Leu108, Arg139, and Tyr195. nih.gov | dovepress.com, nih.gov, nih.gov |
| Estrogen Receptor (ERα) | Breast Cancer | Docking showed favorable binding energy and inhibition constants, suggesting potential to impede breast cancer proliferation. thepharmajournal.com | Not specified. | thepharmajournal.com |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Docking scores indicated potential as a CDK2 inhibitor for cancer treatment. benthamdirect.com | Not specified for this compound, but related acetogenins interacted with ASP-86, GLN-131, HIS-84, LYS-89, PHE80, PHE82, and PHE83. benthamdirect.com | benthamdirect.com |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Cancer | Investigated as a potential inhibitor against HIF-1α. researchgate.net | Not specified for this compound, but a related acetogenin (murihexocin A) showed favorable interactions. researchgate.net | researchgate.net |
| SARS-CoV-2 Spike Protein | COVID-19 | Docked with good binding affinity, within a range of -5.3 to -7.7 kcal/mol for a library of acetogenins including this compound. nih.govfrontiersin.org | Not specified. | nih.gov, frontiersin.org |
| ***E. coli* Enoyl Acyl Carrier Protein Reductase (FabI)** | Bacteria | Could not access the ligand binding pocket due to its large molecular size. jocpr.com | Not applicable. | jocpr.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.commedcraveonline.com By quantifying physicochemical properties or theoretical molecular features as "descriptors," QSAR models can predict the activity of new, unsynthesized molecules, guiding the design of more effective therapeutic agents. wikipedia.orgmdpi.com
While specific QSAR models focusing exclusively on this compound are not extensively documented, the broader class of Annonaceous acetogenins has been the subject of such studies. researchgate.net These compounds, which are derivatives of long-chain fatty acids, share a common structural scaffold but differ in the nature and position of their functional groups, such as hydroxyls, ketones, and tetrahydrofuran (THF) rings. acs.org This structural diversity within a single chemical class is ideal for developing QSAR models.
For example, a three-dimensional QSAR (3D-QSAR) study was performed on a series of Annonaceous acetogenins to analyze their inhibitory activity against the Mcl-1 anti-apoptotic protein. researchgate.net This study resulted in a robust and predictive model with high correlation coefficients, demonstrating the model's ability to forecast the bioactivity of related compounds. researchgate.net Such models are built by:
Data Set Selection: A group of structurally related compounds (e.g., various acetogenins) with experimentally determined biological activities is compiled. mdpi.com
Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric and electrostatic fields) properties. nih.gov
Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to create a mathematical equation that links the most relevant descriptors to the observed biological activity. medcraveonline.comwikipedia.org
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
For this compound and its analogues, QSAR models can help identify the key structural features—such as the number and location of hydroxyl groups or the specific stereochemistry of the THF rings—that are critical for their biological effects. This information is invaluable for the rational design of new derivatives with enhanced potency and selectivity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool that complements molecular docking by providing a dynamic view of the interactions between a ligand and its protein target over time. frontiersin.org While docking provides a static snapshot of the binding pose, MD simulations model the movements and conformational changes of atoms and molecules, offering deeper insights into the stability of the ligand-protein complex. dovepress.comfrontiersin.org
MD simulations have been applied to refine the understanding of this compound's interaction with its targets. In a study involving the Bcl-Xl protein, MD simulations were performed on the docked complex of this compound. dovepress.comnih.govnih.gov The simulations established that this compound could bind strongly and consistently within the active site of Bcl-Xl. dovepress.comnih.gov Key findings from such simulations include:
Complex Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD trajectory indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. frontiersin.orginformahealthcare.com
Interaction Analysis: MD simulations allow for the analysis of the persistence of interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. This helps to distinguish critical, stable interactions from transient ones. benthamdirect.cominformahealthcare.com
Role of Solvent: These simulations explicitly model the surrounding water molecules, revealing their crucial role in mediating and strengthening the ligand-protein interaction through water bridges. nih.gov In the case of the this compound-Bcl-Xl complex, rescoring the binding affinity using frames from the MD simulation resulted in a significantly improved (more negative) binding score, with the average GlideScore changing to -18.10 kcal/mol, highlighting the importance of solvent effects. dovepress.comnih.gov
Conformational Changes: MD can reveal subtle conformational adjustments in both the ligand and the protein upon binding, which are essential for achieving an optimal fit, a concept that goes beyond the rigid-receptor assumption of some docking protocols. frontiersin.org
By simulating the dynamic behavior of the this compound-protein complex, MD studies provide a more realistic and detailed picture of the binding event, confirming the stability of docked poses and elucidating the energetic and structural determinants of its binding affinity. nih.govinformahealthcare.com
Diverse Biological Activities of Annomuricin a Pre Clinical Investigations
In vitro Cytotoxic and Anti-proliferative Activity
Annomuricin A has demonstrated notable cytotoxic and anti-proliferative effects against a range of cancer cell lines in laboratory studies. These activities are primarily attributed to its ability to interfere with cellular processes essential for cancer cell survival and growth.
Research has shown that this compound exhibits significant toxicity against several human cancer cell lines. nih.gov Specifically, studies have highlighted its effects on colon adenocarcinoma (HT-29), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cells. nih.gov Along with other acetogenins (B1209576) like Annomuricin B, C, E, and muricapentocin, this compound has shown cytotoxic activity against HT-29 cells. cabidigitallibrary.org
One of the key mechanisms behind its anticancer activity is the induction of apoptosis, or programmed cell death. For instance, Annomuricin E, a related acetogenin (B2873293), has been observed to halt the proliferation of HT-29 cells with an IC50 value of 1.62 ± 0.24 μg/ml after 48 hours of treatment. plos.org This effect was associated with G1 cell cycle arrest and the induction of early apoptosis. plos.org The process involves the disruption of the mitochondrial membrane potential, leading to the leakage of cytochrome c, which in turn activates a cascade of caspases (initiator and executor), ultimately leading to cell death. encyclopedia.pub
Furthermore, the ethyl acetate (B1210297) extract of A. muricata leaves, which contains this compound among other compounds, has demonstrated substantial cytotoxic effects on both HCT-116 and HT-29 human colorectal carcinoma cell lines. encyclopedia.pubnih.gov The IC50 values were recorded as 11.43 ± 1.87 µg/mL for HCT-116 and 8.98 ± 1.24 µg/mL for HT-29. encyclopedia.pubnih.gov This cytotoxic activity was accompanied by cell cycle arrest, apoptosis, and the inhibition of migration and invasion of these cancer cells. encyclopedia.pubnih.gov
Table 1: In vitro Cytotoxic Activity of this compound and Related Compounds on Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value | Duration (h) | Observed Effects |
|---|---|---|---|---|
| Annomuricin E | HT-29 | 5.72 ± 0.41 μg/ml | 12 | Growth suppression plos.org |
| Annomuricin E | HT-29 | 3.49 ± 0.22 μg/ml | 24 | Growth suppression plos.org |
| Annomuricin E | HT-29 | 1.62 ± 0.24 μg/ml | 48 | Growth suppression, G1 cell cycle arrest, apoptosis plos.orgencyclopedia.pub |
| Ethyl Acetate Leaf Extract | HT-29 | 8.98 ± 1.24 µg/mL | Not Specified | Cytotoxicity, cell cycle arrest, apoptosis, inhibited migration and invasion encyclopedia.pubnih.gov |
| Ethyl Acetate Leaf Extract | HCT-116 | 11.43 ± 1.87 µg/mL | Not Specified | Cytotoxicity, cell cycle arrest, apoptosis, inhibited migration and invasion encyclopedia.pubnih.gov |
| This compound | A549, MCF-7, HT-29 | Not Specified | Not Specified | Cytotoxic activity nih.gov |
A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Annonaceous acetogenins, including this compound, have shown a degree of selectivity in pre-clinical studies. These compounds have been reported to preferentially destroy cancer cells with minimal impact on healthy cells. ijper.org This selective cytotoxicity is a promising characteristic for the development of new anticancer agents with potentially fewer side effects. uns.ac.id However, it is important to note that while some acetogenins exhibit high selectivity for cancer cells, there is also a potential for neurotoxic effects that requires further investigation. nih.gov
Antimicrobial and Antiparasitic Potential
In addition to its anticancer properties, this compound and related compounds from A. muricata have been investigated for their ability to combat various pathogens.
In silico studies, which use computer modeling to predict interactions, have explored the potential of compounds from A. muricata, including this compound, as antibacterial agents. jocpr.comresearchgate.netjocpr.com One specific target of interest is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (FabI) in Escherichia coli. jocpr.comresearchgate.netjocpr.com This enzyme is crucial for the biosynthesis of fatty acids, which are essential for the bacteria's survival. jocpr.comresearchgate.net Molecular docking studies have been conducted to identify active compounds from A. muricata that could potentially inhibit this enzyme. jocpr.comresearchgate.netjocpr.com While this compound was included in the library of compounds for these docking studies, other compounds from the plant, such as coreximine, syepharine, and coclaurine, showed the most promising interactions with the active site of the enzyme in these computational models. jocpr.comresearchgate.net
Extracts from A. muricata have demonstrated antifungal properties. researchgate.net Specifically, the ethanolic extract of the leaves has been shown to have a significant inhibitory effect on the growth of Candida albicans, a common fungal pathogen. researchgate.netjptcp.com This activity is attributed to the extract's ability to affect the integrity of both the fungal plasma membrane and the cell wall, leading to a reduction in cell viability. researchgate.net Furthermore, the extract was observed to cause depolarization of the fungal mitochondrial membrane. researchgate.net Bioactive components identified in the extract that may contribute to this antifungal action include various acetogenins and other phytochemicals. researchgate.net
The traditional use of A. muricata for treating parasitic infections has prompted scientific investigation into its anti-plasmodial and broader antiparasitic effects. nih.govmdpi.commdpi.com Annonaceous acetogenins are recognized for their antiparasitic activities. plos.org
Leaf extracts of A. muricata have shown activity against Plasmodium falciparum, the parasite that causes malaria. researchgate.net Studies have reported IC50 values of 16 and 8 µg/mL against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, respectively, after 72 hours of exposure. researchgate.net However, other studies have found that extracts from A. muricata were inactive in vitro against P. falciparum clones. researchgate.net
Beyond malaria, ethanolic extracts of A. muricata leaves have been investigated for their activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov These findings suggest that A. muricata extracts could be a source for developing alternative or complementary therapies against this parasitic disease. nih.gov
Anti-inflammatory Properties
Cellular and Molecular Basis of Anti-inflammatory Effects
Detailed studies on the specific cellular and molecular mechanisms of action for isolated this compound in inflammation are not extensively documented. The anti-inflammatory activity reported in the literature is generally attributed to the synergistic effects of compounds within Annona muricata extracts. scielo.brnih.gov These extracts have been shown to modulate the immune response, but the precise contribution of this compound to these effects remains to be fully elucidated. nih.govplos.org Research into the broader class of annonaceous acetogenins suggests that their biological activities are significant, but specific data for this compound's anti-inflammatory pathway is scarce. researchgate.net
Impact on Inflammatory Mediators
Pre-clinical investigations have demonstrated that extracts from Annona muricata leaves can inhibit the production of key pro-inflammatory mediators. Studies on ethanolic leaf extracts have shown a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO). mdpi.comencyclopedia.pubscielo.br In animal models of chronic inflammation, administration of the leaf extract resulted in a dose-dependent decrease in TNF-α and IL-1β concentrations at the site of inflammation. scielo.brrjptonline.org
The fruit extract of A. muricata has also been found to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes in vitro, which are critical mediators in the inflammatory pathway. nih.gov However, these studies utilize extracts containing a multitude of compounds, and the specific inhibitory action of this compound on these inflammatory mediators has not been isolated and quantified.
Table 1: Effect of Annona muricata Ethanolic Leaf Extract on Pro-inflammatory Cytokines in CFA-Induced Arthritis Model
This table is based on data from studies on the crude extract, as specific data for this compound is not available.
| Cytokine | Treatment Group (100 mg/kg extract) | Result | Reference |
|---|---|---|---|
| TNF-α | Vehicle Control | 444.6 ± 35.35 pg/mg protein | rjptonline.org |
| Extract Treated | 242.9 ± 51.4 pg/mg protein | rjptonline.org | |
| IL-1β | Vehicle Control | 251.3 ± 19.3 pg/mg protein |
Insecticidal and Antifeedant Actions
The Annonaceae family, to which Annona muricata belongs, is a well-known source of annonaceous acetogenins, a class of natural products recognized for their potent insecticidal properties. researchgate.net Traditionally, various parts of the A. muricata tree, including the leaves, seeds, and unripe fruits, have been used as biopesticides and topical insect repellents. nih.govmdpi.com
Acetogenins are believed to exert their insecticidal effect by inhibiting the mitochondrial complex I (NADH-ubiquinone oxidoreductase), a crucial enzyme in the electron transport chain. researchgate.net This disruption of cellular respiration leads to a reduction in ATP production, which is ultimately lethal to the insect. researchgate.net
While this compound is one of the many acetogenins isolated from A. muricata, specific research detailing its individual insecticidal and antifeedant efficacy is sparse. researchgate.netjocpr.com Studies have often focused on crude extracts or other, more abundant acetogenins like annonacin (B1665508) and squamocin, which have demonstrated high toxicity against a range of insect pests. researchgate.net Although this compound has been identified in fractions showing insecticidal activity, comprehensive data such as median lethal concentration (LC50) or specific antifeedant metrics for the purified compound against various insect species are not well-documented in the reviewed scientific literature.
Synthetic Chemistry and Structural Modification of Annomuricin a
Strategies for the Total Synthesis of Complex Annonaceous Acetogenins (B1209576)
The total synthesis of Annonaceous acetogenins like Annomuricin A is a significant undertaking due to the presence of multiple stereocenters, the long aliphatic chain, and the sensitive lactone moiety. Chemists have devised several elegant strategies to construct these complex molecules, often focusing on the stereocontrolled synthesis of the central bis-THF core.
Key strategies include:
Convergent and Modular Approaches: To improve efficiency, many syntheses adopt a convergent approach, where different key fragments of the molecule are synthesized independently and then coupled together in the later stages. A notable example is the modular synthesis of adjacent bis-THF acetogenins reported by Marshall's group, which involved assembling the target molecules from several fundamental subunits. beilstein-journals.org This allows for flexibility and the potential to create a library of analogues by combining different building blocks.
Stereoselective Reactions: The control of stereochemistry is paramount. Several powerful reactions are routinely employed:
Sharpless Asymmetric Epoxidation and Dihydroxylation: These methods are fundamental for installing chiral centers, particularly for constructing the hydroxylated THF core. beilstein-journals.orgacs.orgnih.govnih.gov For instance, the Sharpless asymmetric dihydroxylation can be used to set the stereochemistry of diols which are precursors to the THF rings. mdpi.comoup.com
Oxidative Cyclization: The formation of the THF rings is often achieved through the oxidative cyclization of diene precursors. acs.orgnih.govmdpi.com Methods using reagents like osmium tetroxide, ruthenium tetroxide, or rhenium(VII) oxides have been successfully applied. acs.orgnih.gov Burke's group developed a palladium(0)-mediated asymmetric double cycloetherification for the stereocontrolled synthesis of adjacent bis-THF cores. nih.gov
Advanced Coupling and Ring-Forming Reactions:
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, are used to connect the core fragment with the side chains. beilstein-journals.org The Nozaki-Hiyama-Kishi reaction has also been employed to assemble the carbon skeleton from key fragments. beilstein-journals.org
Olefin Metathesis: Ring-closing metathesis (RCM) has proven to be a powerful tool, particularly for the formation of the terminal γ-lactone ring or for "chain elongation" strategies. beilstein-journals.orgnih.govacs.org
Illustrating these principles, the total synthesis of parviflorin, an adjacent bis-THF acetogenin (B2873293) similar to this compound, was achieved by Hoye's group using an efficient construction of the bis-THF backbone. beilstein-journals.orgnih.gov Similarly, the synthesis of asimicin was accomplished via a highly convergent route utilizing Grubbs cross-metathesis as a key step. acs.org These synthetic achievements not only confirm the structures of the natural products but also provide access to material for further biological study and the development of novel analogues.
Rational Design and Synthesis of this compound Derivatives
Rational design involves using the knowledge of a molecule's structure and its biological target to design new, related compounds with improved properties, such as enhanced potency, greater selectivity, or better pharmacological profiles. nih.govnih.govmdpi.com For this compound and its congeners, the target is primarily mitochondrial Complex I. mdpi.comresearchgate.net
The design process for this compound derivatives often involves:
Computational Modeling: Techniques like molecular docking can be used to simulate how a designed derivative might bind to the active site of its target enzyme. nih.govnih.gov This allows chemists to predict which structural modifications are most likely to improve binding affinity before embarking on a complex synthesis.
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and testing their biological activity, researchers can build a map of which parts of the molecule are essential for its function. This knowledge guides the design of new derivatives.
While specific synthetic work on derivatives named directly from "this compound" is not extensively documented, the principles are demonstrated in the broader class of Annonaceous acetogenins. Synthetic efforts focus on systematically altering the three main parts of the acetogenin structure: the terminal lactone, the central THF core, and the aliphatic spacer chains. For example, a representative synthetic pathway for polyether analogues involves the coupling of two main fragments: one containing the lactone precursor and another containing the ether-linked chain, demonstrating how the natural hydrocarbon chain can be modified. mdpi.com The synthesis is designed to be flexible, allowing for the creation of various derivatives to probe the impact of these structural changes. nih.gov
Chemical Modifications for Modulation of Bioactivity
The biological activity of Annonaceous acetogenins is highly sensitive to their three-dimensional structure. Chemical modification is a key tool for exploring the structure-activity relationships (SAR) and optimizing the therapeutic potential of compounds like this compound.
Key structural features targeted for modification include:
The Tetrahydrofuran (B95107) (THF) Core: The number, relative and absolute stereochemistry, and spacing (adjacent vs. non-adjacent) of the THF rings are critical determinants of bioactivity. mdpi.com To investigate this, synthetic chemists have focused on creating libraries containing numerous stereoisomers of the bis-THF core. acs.orgnih.govnih.gov For example, Sinha's group reported a bidirectional approach to synthesize 36 stereoisomers of a bifunctional adjacent bis-THF lactone, providing a platform to build a complete library of adjacent bis-THF acetogenins and systematically study their SAR. acs.orgnih.gov
The α,β-Unsaturated γ-Lactone: This moiety is considered a crucial pharmacophore, likely acting as a Michael acceptor in biological systems. Modifications to this ring, such as altering its substituents or stereochemistry, can have a profound impact on activity.
The Hydroxyl Groups: The number, position, and stereochemistry of the hydroxyl groups flanking the THF core and along the alkyl chain are important for target binding.
These systematic modifications allow researchers to dissect the structural requirements for potent bioactivity and to design new compounds with improved therapeutic indices.
Development of this compound Mimics and Hybrid Structures
Given the challenges in isolating this compound in large quantities and the complexity of its total synthesis, there is considerable interest in developing simplified analogues, or "mimics," that are easier to produce but retain the desired biological activity. psu.edunih.govplos.org The goal is to capture the essential pharmacophoric elements of the natural product in a more synthetically accessible scaffold.
Acetogenin Mimics: The design of mimics often involves replacing the stereochemically complex bis-THF core with simpler polyether structures or other cyclic systems that can spatially orient the flanking hydroxyl groups and alkyl chains in a similar manner to the natural product. These simplified analogues are invaluable tools for understanding the mechanism of action and for developing potential drug candidates. mdpi.comnih.gov
Hybrid Structures: Another advanced strategy is the creation of hybrid molecules. This involves conjugating an acetogenin or its mimic to another molecular entity to enhance its properties. A recent study demonstrated the creation of a hybrid structure by conjugating Annona muricata extract, containing acetogenins like Annomuricin, with silica (B1680970) nanoparticles. researchgate.net This approach aimed to overcome the poor solubility of the natural products and improve their bioavailability. researchgate.net Other conceptual hybrids could include the synthesis of dimeric acetogenins ("bis-acetogenins") to probe for multiple binding sites on the target enzyme or the linkage of the acetogenin pharmacophore to molecules that target specific tissues or cell types. researchgate.net
The development of mimics and hybrid structures represents a sophisticated approach to drug discovery, moving beyond the direct replication of a natural product to create novel chemical entities with potentially superior therapeutic properties. nih.govplos.org
Advanced Methodological Frameworks for Annomuricin a Research
State-of-the-Art Spectroscopic Techniques for Structural Elucidation
The definitive determination of Annomuricin A's chemical structure, including its planar arrangement and absolute stereochemistry, relies on a suite of powerful spectroscopic methods. These techniques provide the detailed atomic-level information required to characterize this complex polyketide.
The foundational structure of this compound was originally elucidated through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS is employed to determine the precise molecular weight and elemental composition, providing the molecular formula, C₃₅H₆₄O₈. nih.gov
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are indispensable for assembling the planar structure. researchgate.net ¹H-NMR helps identify key functional groups and their relative positions. For instance, the α,β-unsaturated γ-lactone ring, a hallmark of many bioactive acetogenins (B1209576), is characterized by a distinct downfield proton signal around δ 7.18 ppm. nih.gov ¹³C-NMR provides information on the carbon skeleton, and 2D-NMR techniques establish connectivity between protons and carbons, allowing for the step-by-step assembly of the long aliphatic chain, the central tetrahydrofuran (B95107) (THF) ring, and the positions of the numerous hydroxyl groups.
| Structural Feature | Analytical Technique | Typical Findings and Observations |
|---|---|---|
| Molecular Formula (C₃₅H₆₄O₈) | High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental composition. |
| α,β-Unsaturated γ-Lactone | ¹H-NMR Spectroscopy | Characteristic signal for H-35 proton observed at ~δ 7.18 ppm. nih.gov |
| Aliphatic Chain & Functional Groups | ¹H-NMR and ¹³C-NMR Spectroscopy | Reveals signals for methyl, methylene, and methine groups, including those bearing hydroxyls. |
| Atom Connectivity (C-C, C-H) | 2D-NMR (COSY, HSQC, HMBC) | Establishes the sequence of atoms in the carbon chain and the placement of the THF ring and hydroxyl groups. researchgate.net |
Due to its multiple chiral centers, determining the absolute stereochemistry of this compound is a significant challenge that cannot be resolved by standard NMR alone. The Mosher ester methodology is a critical chiroptical spectroscopy technique used for this purpose. stackexchange.comnih.gov This method allows for the assignment of the absolute configuration of secondary alcohol (carbinol) centers, of which this compound has several. usm.edu
The procedure involves chemically derivatizing the hydroxyl groups of the target molecule separately with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. stackexchange.com The ¹H-NMR spectra of these two diastereomers are then recorded and compared. Protons located near the newly formed chiral ester will experience different magnetic environments due to the anisotropic effect of the MTPA phenyl group. oregonstate.edu By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center, the absolute configuration (R or S) can be reliably assigned. nih.govusm.edu This analysis is performed for each stereogenic carbinol center to build up the complete three-dimensional structure of the molecule. usm.edu
Bioassay-Guided Fractionation and Isolation Strategies
This compound is isolated from its natural source, the leaves of Annona muricata, using a strategy known as bioassay-guided fractionation. doc-developpement-durable.orgmdpi.com This process systematically separates the complex mixture of compounds present in the plant extract, using a specific biological assay at each step to track and isolate the most active components.
The typical workflow is as follows:
Extraction: Dried and powdered leaves of Annona muricata are subjected to solvent extraction, often with ethyl acetate (B1210297), to produce a crude extract containing a wide range of phytochemicals. plos.org
Initial Fractionation: The crude extract is then subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions. plos.org
Bioassay Screening: Each fraction is tested for its biological activity. For acetogenins like this compound, this is often a cytotoxicity assay against a panel of human cancer cell lines. doc-developpement-durable.org For example, assays using human lung (A-549), colon (HT-29), or pancreatic (PACA-2) carcinoma cells have been used to guide the isolation of cytotoxic acetogenins. doc-developpement-durable.orgnih.gov
Iterative Purification: Fractions that exhibit the highest potency in the bioassay are selected for further purification. This involves subsequent rounds of chromatography, including techniques like preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), until a pure compound is isolated. plos.org
Structure Elucidation: Once isolated, the pure compound is identified and characterized using the spectroscopic methods detailed in section 7.1.
This approach ensures that the laborious process of purification is focused solely on the molecules responsible for the desired biological effect, making it a highly efficient strategy for discovering potent natural products like this compound.
In Silico Screening and Predictive Modeling
With the elucidated structure of this compound, computational or in silico methods can be employed to predict its biological targets and guide further research. These modeling techniques offer a rapid and cost-effective way to generate hypotheses about the compound's mechanism of action and to design new, potentially more effective derivatives.
Virtual screening involves using computer algorithms to dock the 3D structure of a ligand (this compound) into the binding sites of numerous protein targets. The software calculates a "docking score," which estimates the binding affinity between the ligand and the protein. This allows researchers to screen large databases of proteins to identify potential new biological targets for this compound.
Several studies have used this approach to explore the therapeutic potential of this compound. For instance, it has been screened against key proteins involved in cancer progression. Docking studies revealed that this compound exhibits strong binding interactions with Bcl-Xl, an anti-apoptotic protein that is often overexpressed in cancer cells. nih.gov Other research has identified Cyclin-dependent kinases (CDK1 and CDK2) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) as other potential targets. benthamdirect.combiomedpharmajournal.org These in silico findings provide a strong rationale for subsequent in vitro and in vivo testing.
| Protein Target | Biological Role | Reported Binding Affinity (Docking Score) | Reference |
|---|---|---|---|
| B-cell lymphoma-extra large (Bcl-Xl) | Regulation of apoptosis (anti-apoptotic) | Strong binding interactions predicted | nih.gov |
| Cyclin-dependent kinase 2 (CDK2) | Cell cycle regulation | High docking score reported | benthamdirect.com |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Response to hypoxia, angiogenesis | -7.2 kcal/mol | biomedpharmajournal.org |
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target and elicit a biological response. tandfonline.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.
For this compound, a ligand-based approach can be utilized. This method involves analyzing the 3D structures of this compound and other structurally similar acetogenins with known high activity. nih.gov By superimposing these active molecules, a common pharmacophore model can be generated. This model serves as a 3D query or template that can be used to:
Screen virtual libraries of existing compounds to find new molecules that fit the model and may have similar bioactivity.
Guide the rational design of new, synthetic analogues of this compound. By modifying the structure to better fit the pharmacophore, chemists can aim to enhance potency, selectivity, or improve pharmacokinetic properties. nih.gov
This approach is particularly valuable for optimizing a natural product lead into a viable drug candidate.
Integration of Omics Technologies in Natural Product Discovery
The discovery and characterization of complex natural products such as this compound, an annonaceous acetogenin (B2873293), are increasingly reliant on advanced analytical and data integration strategies. Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a powerful, high-throughput approach to understanding the intricate biological systems of the source organism, Annona muricata. The integration of these technologies offers a holistic view, from the genetic blueprint for biosynthesis to the final metabolic products and their cellular functions. mdpi.com
Metabolomics, in particular, has been instrumental in characterizing the chemical diversity of Annona muricata. Non-targeted metabolomics studies of its leaf extracts have successfully identified numerous bioactive compounds. researchgate.netnih.govrepositoriosalud.es For instance, a metabolomic study using ultra-performance liquid chromatography coupled to mass spectrometry (UPLC-ESI-QTOF-MS) identified 68 metabolites in soursop fruit during postharvest storage, highlighting significant changes in phenolic content during ripening. nih.gov Another study on leaf extracts identified 33 bioactive compounds. researchgate.netrepositoriosalud.es These comprehensive chemical profiles are crucial for pinpointing the presence of acetogenins and understanding their co-occurrence with other potentially synergistic compounds.
The true power of omics lies in their integration. dpi.qld.gov.au By correlating genomic and transcriptomic data with metabolomic profiles, researchers can identify the biosynthetic gene clusters (BGCs) responsible for producing specific classes of compounds like acetogenins. dpi.qld.gov.au This integrated multi-omics approach facilitates the identification of genes that regulate the accumulation of metabolites, which is essential for understanding and potentially enhancing the production of desired compounds like this compound. dpi.qld.gov.aunih.gov Such an approach transcends simply identifying molecules; it provides insights into their biosynthesis, regulation, and ecological roles within the plant. mdpi.comnih.gov
Table 1: Selected Metabolites Identified in Annona muricata Extracts via Omics-Based Approaches
| Class | Compound Name | Plant Part | Analytical Method | Reference |
|---|---|---|---|---|
| Acetogenins | Annonacin (B1665508) | Fruit, Leaves | HPLC-MALDI | researchgate.net |
| This compound | Fruit | NMR, MS | nih.gov | |
| Annomuricin B | Fruit | NMR, MS | nih.gov | |
| Annomuricin C | Fruit | NMR, MS | nih.gov | |
| Flavonoids | Quercetin | Fruit | UPLC-ESI-QTOF-MS | nih.gov |
| Kaempferol | Fruit | UPLC-ESI-QTOF-MS | nih.gov | |
| Phenolic Acids | Chlorogenic acid | Fruit | UPLC-ESI-QTOF-MS | nih.gov |
| Alkaloids | Reticuline | Leaves | UHPLC-MS | researchgate.net |
Application of Artificial Intelligence and Machine Learning in this compound Research
One of the key applications of ML in the context of this compound research is the prediction of bioactivity. nih.gov ML models can be trained on large datasets of compounds with known activities to predict the therapeutic potential of new or uncharacterized molecules. nih.govresearchgate.net For acetogenins, this could involve developing models that predict their cytotoxicity against specific cancer cell lines based on their structural features. mdpi.com By using molecular fingerprints and other descriptors, these models can rapidly screen virtual libraries of acetogenin variants to prioritize candidates for synthesis and experimental testing. nih.govgithub.com This significantly streamlines the drug discovery process, saving considerable time and resources. nih.gov
Table 2: Illustrative Applications of Machine Learning Models in Bioactivity Prediction for Natural Products
| Machine Learning Model | Application | Predicted Outcome | Potential Relevance for this compound | Reference |
|---|---|---|---|---|
| Random Forest | Classification of compounds based on chemical features and known bioactivity. | Shared protein targets between drugs and natural compounds. | Predicting the protein targets of this compound to understand its mechanism of action. | nih.govresearchgate.net |
| Support Vector Machine (SVM) | Genome mining and prediction of biosynthetic gene cluster products. | Identification of novel bioactive compounds from genomic data. | Identifying the complete biosynthetic pathway for this compound and related acetogenins. | musechem.com |
| Deep Learning (e.g., CNN) | Analysis of complex LC-MS/MS metabolomics data. | Classification of compounds into known drug classes without reference spectra. | Rapidly identifying this compound and other acetogenins in crude extracts of Annona muricata. | nih.gov |
| Generative AI | De novo design of molecules. | Generation of novel chemical structures with desired properties. | Designing novel acetogenin analogs with potentially improved efficacy or physicochemical properties. | nih.govtechnologynetworks.com |
Future Directions and Translational Perspectives for Annomuricin a
Identification of Novel Molecular Targets for Annomuricin A and its Derivatives
Computational studies have begun to elucidate the molecular interactions of this compound. Molecular docking and simulation analyses have identified potential binding affinities with antiapoptotic proteins of the Bcl-2 family, particularly Bcl-Xl. nih.govresearchgate.net These in silico models suggest that this compound and related acetogenins (B1209576) may act as inhibitors of these proteins, thereby promoting the intrinsic pathway of apoptosis. nih.govresearchgate.net One study revealed that acetogenins like this compound, annohexocin, and muricatocin A exhibited strong binding interactions with Bcl-Xl. nih.gov
Further computational screening has pointed to Hypoxia-Inducible Factor-1α (HIF-1α) as another potential target. researchgate.net Overexpression of HIF-1α is associated with various cancers, making it a viable therapeutic target. researchgate.net In silico analysis of several acetogenins from Annona muricata for their inhibitory potential against HIF-1α demonstrated favorable interactions. researchgate.net
Future research will need to move beyond computational models to validate these putative targets experimentally. Techniques such as cellular thermal shift assays (CETSA), photo-affinity labeling, and activity-based protein profiling can confirm direct binding of this compound and its derivatives to these and other novel intracellular proteins. Identifying the full spectrum of molecular targets is crucial for understanding its mechanism of action and potential off-target effects.
Strategies for Enhancing Selectivity and Potency in Pre-clinical Models
A primary challenge in the development of acetogenins as therapeutic agents is enhancing their selectivity for cancer cells over healthy cells to widen the therapeutic window. One promising strategy involves the chemical modification of the this compound structure to create derivatives with improved target specificity. The synthesis of various analogues, including modifications to the tetrahydrofuran (B95107) (THF) ring and the alkyl chain, has been a focus of medicinal chemistry efforts for acetogenins. nih.gov
Another approach to enhance potency and selectivity is through targeted delivery systems, which are discussed in more detail in section 8.4. By conjugating this compound to ligands that bind to receptors overexpressed on cancer cells, it is possible to increase its local concentration at the tumor site, thereby increasing its potency against cancer cells while minimizing exposure to healthy tissues.
Pre-clinical evaluation in a diverse panel of cancer cell lines and animal models will be essential to assess the improved selectivity and potency of any new derivatives or formulations. danaher.com Head-to-head comparisons with the parent compound, this compound, will be necessary to quantify the improvements achieved.
Exploration of Combination Research Strategies
The therapeutic potential of this compound may be significantly enhanced when used in combination with established chemotherapeutic agents. Combination therapy can lead to synergistic effects, overcome drug resistance, and allow for lower doses of each agent, potentially reducing toxicity.
Pre-clinical studies using extracts from Annona muricata, which contains this compound among other acetogenins, have shown promise in this area. For instance, a study investigating the combination of an Annona muricata leaf extract with doxorubicin (B1662922) on 4T1 breast cancer cells demonstrated a synergistic cytotoxic effect. nih.gov Another study found that a polyketide derivative from Annona muricata leaves, when combined with doxorubicin, exhibited a synergistic effect on the Raji cell line, a type of lymphoma. researchgate.net
Future research should focus on systematic in vitro and in vivo studies to identify the most effective combination regimens involving purified this compound. It will be important to investigate the molecular basis for any observed synergy, for example, whether this compound can sensitize cancer cells to the effects of other drugs by inhibiting drug efflux pumps or by modulating key signaling pathways.
| Combination Agent | Cancer Cell Line | Observed Effect |
| Doxorubicin | 4T1 (Breast Cancer) | Synergistic Cytotoxicity |
| Doxorubicin | Raji (Lymphoma) | Synergistic Effect |
Advanced Delivery Systems and Formulation Research (Pre-clinical focus)
A significant hurdle for the clinical translation of hydrophobic compounds like this compound is their poor solubility and bioavailability. Advanced drug delivery systems are being explored to overcome these limitations. Nanoparticle-based formulations, in particular, offer a promising approach to improve the delivery of acetogenins.
Several studies have investigated the use of nanoparticles to deliver extracts of Annona muricata. For example, silver nanoparticles synthesized using Annona muricata peel and leaf extracts have demonstrated antitumor activity. nih.gov In another study, silica (B1680970) nanoparticles were conjugated with Annona muricata extract, which was found to improve its bioavailability and sustained release. nih.gov This nano-hybrid system also exhibited high cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Furthermore, poly(glycerol adipate) nanoparticles decorated with folic acid and triphenylphosphonium have been used to deliver acetogenin-enriched Annona muricata leaf extract to ovarian cancer cells, enhancing its toxicity to these cells. elsevierpure.com
Future formulation research for this compound should focus on developing stable, biocompatible, and targeted nanoparticle systems. This could include liposomes, polymeric nanoparticles, or solid lipid nanoparticles. The surface of these nanoparticles can be functionalized with targeting moieties, such as antibodies or peptides, to further enhance their specificity for cancer cells.
Leveraging Synthetic Biology for Sustainable Production
The natural abundance of this compound in Annona muricata can be variable, and large-scale extraction from plant sources may not be sustainable or economically viable for pharmaceutical production. Synthetic biology offers a potential solution for the sustainable and scalable production of this compound and other acetogenins.
While the specific biosynthetic pathway for this compound is complex and not fully elucidated, acetogenins are known to be derived from the polyketide pathway. nih.gov Advances in synthetic biology could enable the reconstruction of this pathway in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This would involve identifying and cloning all the necessary genes for the biosynthesis of the this compound backbone and then optimizing their expression in the host organism.
This approach, which has been successfully applied to the production of other complex natural products, could provide a reliable and cost-effective source of this compound for pre-clinical and, eventually, clinical development. nih.govmdpi.com Further research into the genetic and enzymatic basis of acetogenin (B2873293) biosynthesis is a critical first step in this direction.
Roadmap for Pre-clinical Development and Lead Compound Optimization
The journey of this compound from a promising natural product to a clinical candidate requires a structured pre-clinical development plan. This process begins with lead optimization, where the chemical structure of this compound is systematically modified to improve its pharmacological and pharmacokinetic properties. danaher.comcreative-biostructure.com
The key steps in the pre-clinical development roadmap for an optimized this compound lead compound include:
In Vitro ADME/Tox Profiling : Early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the toxicological profile of the lead compound and its derivatives, is crucial. nuvisan.com This helps in identifying potential liabilities early in the development process.
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies : These studies are conducted in animal models to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and to establish a relationship between the drug concentration and its therapeutic effect. danaher.com
Efficacy Studies in Animal Models : The optimized lead compound must be tested in relevant animal models of cancer to demonstrate its in vivo efficacy. criver.com
Safety Pharmacology and Toxicology Studies : Comprehensive toxicology studies are required to identify any potential adverse effects of the compound on major organ systems before it can be considered for human clinical trials. creative-biostructure.com
Successful navigation of this pre-clinical roadmap will be essential to justify the advancement of an this compound-based therapeutic to clinical evaluation. nih.gov
Q & A
Q. What experimental models are commonly used to evaluate Annomuricin A's anticancer activity?
Answer: In vivo studies often employ azoxymethane (AOM)-induced colon aberrant crypt foci (ACF) in rats, where this compound-rich ethyl acetate extracts (EEAML) are administered at doses like 250 mg/kg and 500 mg/kg. Endpoints include ACF counts, immunohistochemical markers (e.g., PCNA, Bax/Bcl-2 ratios), and oxidative stress parameters (e.g., malondialdehyde levels) . For in vitro cytotoxicity, HT-29 human colon cancer cells are treated with isolated Annomuricin compounds, with IC50 values calculated via MTT assays .
Q. What methodologies are used to isolate this compound from Annona muricata?
Answer: Bioassay-guided fractionation is standard. Leaves are typically extracted with ethyl acetate, followed by chromatographic techniques (e.g., column chromatography, HPLC) to isolate this compound. Structural elucidation employs NMR and mass spectrometry .
Q. How do researchers assess this compound's anti-inflammatory potential?
Answer: Molecular docking studies against cyclooxygenase-2 (COX-2) are used to predict binding affinity. Parameters like binding free energy (e.g., −5.71 kcal/mol for Annomuricin C) and inhibition constants (e.g., 64.92 µM) are calculated using software such as AutoDock Vina. Comparative analysis with reference ligands (e.g., celecoxib) validates specificity .
Q. What statistical approaches are applied to analyze dose-response relationships in this compound studies?
Answer: ANOVA is used to compare treatment groups (e.g., cancer control vs. EEAML doses). Dose-response curves are modeled with nonlinear regression (e.g., log-dose vs. inhibition %), and IC50 values are derived using tools like GraphPad Prism .
Q. How is apoptosis induction by this compound quantified in vitro?
Answer: Flow cytometry with Annexin V/PI staining distinguishes early/late apoptotic cells. Caspase activation (e.g., caspase 3/7, 9) is measured via fluorometric assays, while mitochondrial membrane potential changes are assessed using JC-1 dye .
Advanced Research Questions
Q. How can researchers integrate in vitro and in vivo data to elucidate this compound's mechanism of action?
Answer: Multi-omics approaches link HT-29 cell line data (e.g., caspase activation, Bax/Bcl-2 modulation) with rat ACF outcomes. For example, time-dependent Bax upregulation in vitro should correlate with immunohistochemical findings in vivo. Molecular docking (e.g., COX-2 inhibition) can identify secondary targets, requiring validation via Western blot or qPCR .
Q. What strategies address contradictions between this compound's pro-apoptotic and anti-inflammatory effects?
Answer: Comparative studies using isoform-specific inhibitors (e.g., COX-2 vs. caspase-9) clarify context-dependent mechanisms. Co-treatment experiments in dual-pathway models (e.g., AOM-induced colitis-associated cancer) can dissect cross-talk between apoptosis and inflammation .
Q. How should researchers design experiments to evaluate this compound's structure-activity relationships (SAR)?
Answer: Synthesize this compound analogs with modifications to the tetrahydrofuran rings or hydroxyl groups. Test cytotoxicity (IC50) and COX-2 inhibition (binding energy) to identify critical functional groups. Use 3D-QSAR models to predict activity cliffs .
Q. What methods validate the specificity of this compound's mitochondrial targeting in cancer cells?
Answer: Seahorse assays measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration vs. glycolysis. Confocal microscopy with MitoTracker Red confirms mitochondrial localization of fluorescently labeled this compound .
Q. How can researchers optimize experimental reproducibility in this compound studies?
Answer: Standardize extraction protocols (e.g., solvent ratios, drying temperatures) and cell culture conditions (e.g., passage number, serum batches). For in vivo studies, report animal husbandry details (e.g., diet, light cycles) and randomize treatment groups to minimize bias .
Data Presentation Guidelines
- Tables : Include raw data (e.g., ACF counts, IC50 values) in appendices; processed data (mean ± SD) should be in the main text .
- Figures : Use line graphs for dose-response curves and heatmaps for protein expression profiles. Ensure COX-2 docking poses are rendered with PyMOL .
- Statistical Reporting : Specify ANOVA post-hoc tests (e.g., Tukey’s HSD) and significance thresholds (e.g., p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
